5S,6R-EpETrE
Overview
Description
5S,6R-EpETrE, also known as 5S,6R-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a type of epoxy fatty acid. It is derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound is part of the larger family of epoxyeicosatrienoic acids, which play significant roles in various physiological processes, including inflammation and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S,6R-EpETrE typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5S,6R-EpETrE undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form dihydroxy derivatives.
Oxidation: It can be further oxidized to form various oxygenated metabolites.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Oxidation: Strong oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Dihydroxy derivatives: Formed through hydrolysis.
Oxygenated metabolites: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
5S,6R-EpETrE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell function.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, inflammation, and pain management.
Mechanism of Action
5S,6R-EpETrE exerts its effects primarily through its interaction with cellular receptors and enzymes. It acts on various molecular targets, including:
Epoxide hydrolase: Converts the epoxide to dihydroxy derivatives, modulating its biological activity.
Ion channels: Influences ion transport across cell membranes, affecting cellular excitability and signaling.
Prostaglandin synthesis: Modulates the production of prostaglandins, which are involved in inflammation and vascular function.
Comparison with Similar Compounds
Similar Compounds
5,6-Epoxyeicosatrienoic acid (5,6-EET): Another epoxyeicosatrienoic acid with similar biological activities.
8,9-Epoxyeicosatrienoic acid (8,9-EET): Shares structural similarities and participates in similar physiological processes.
11,12-Epoxyeicosatrienoic acid (11,12-EET): Another member of the epoxyeicosatrienoic acid family with comparable functions.
Uniqueness
5S,6R-EpETrE is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall biological activity. Its distinct configuration allows it to participate in unique biochemical pathways and exert specific physiological effects .
Properties
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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